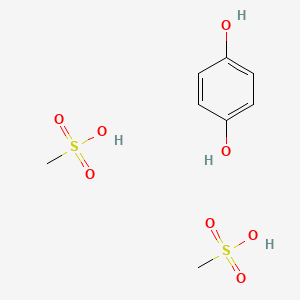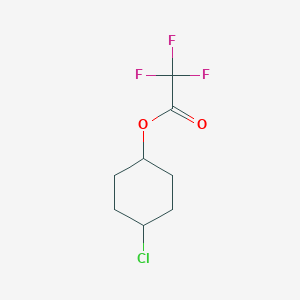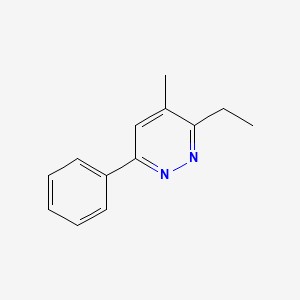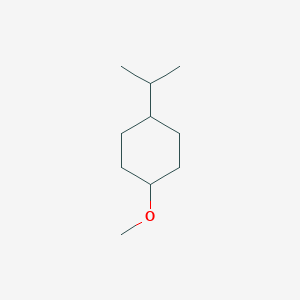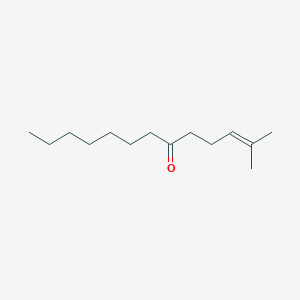![molecular formula C17H35BrN2 B14292859 1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 113104-20-4](/img/structure/B14292859.png)
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its unique structure, which includes a bicyclic ring system and a long alkyl chain, making it amphiphilic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with an alkyl halide. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane and 1-bromoundecane in a suitable solvent like methanol or ethanol under reflux conditions can yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall process economics .
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiocyanate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include the corresponding hydroxide, cyanide, or thiocyanate derivatives.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide, used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Tropane: Another bicyclic compound with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct amphiphilic properties not found in its simpler counterparts like 1,4-diazabicyclo[2.2.2]octane. This makes it particularly useful as a surfactant and in applications requiring the reduction of surface tension .
Eigenschaften
CAS-Nummer |
113104-20-4 |
|---|---|
Molekularformel |
C17H35BrN2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-undecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C17H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-14-19-15-11-18(12-16-19)13-17-19;/h2-17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MPXNODWFUFAPBQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



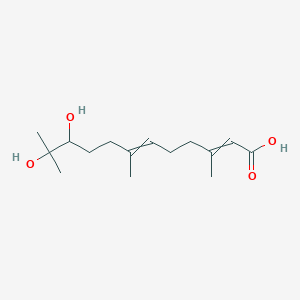
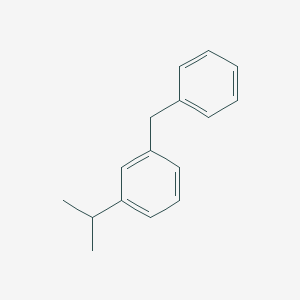
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
